molecular formula C21H16N2OS B5652322 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide

Cat. No. B5652322
M. Wt: 344.4 g/mol
InChI Key: HILMUMYOYDIEDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide involves the reaction of benzoyl chloride derivatives with aminobenzothiazole derivatives. For instance, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was achieved by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole, characterized by spectroscopic methods including 1H NMR, 13C NMR, IR, and GC-MS (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through crystallographic studies. For instance, a heterocyclic organic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was structurally characterized, revealing its triclinic system with space group P-1 through single-crystal X-ray diffraction (Prabukanthan et al., 2020).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including metal-catalyzed C-H bond functionalization, due to the presence of a bidentate directing group. This makes them suitable for further chemical modifications and applications in synthesis and catalysis.

Physical Properties Analysis

The physical properties, including thermal stability and crystal growth, are essential for understanding the compound's applications. The thermal analysis of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide showed stability up to 160°C, indicating its suitability for certain applications under moderate thermal conditions (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other compounds, can be deduced from spectroscopic analyses and reactivity studies. For example, the spectroscopic characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide provided insights into its chemical behavior and potential for further functionalization (Al Mamari et al., 2019).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-7-2-3-10-17(14)20(24)22-16-9-6-8-15(13-16)21-23-18-11-4-5-12-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILMUMYOYDIEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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